molecular formula C14H10Cl2F2N2O5S B6083294 2-chlorophenyl [({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]sulfamate

2-chlorophenyl [({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]sulfamate

Cat. No. B6083294
M. Wt: 427.2 g/mol
InChI Key: SAQQGLRCVUPMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chlorophenyl [({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]sulfamate, commonly known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors. It was first synthesized in 2003 by Pfizer, Inc. as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and psoriasis. Since then, CP-690,550 has been extensively studied for its therapeutic potential and mechanism of action.

Mechanism of Action

CP-690,550 works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a critical role in the signaling pathways of immune cells. By blocking JAKs, CP-690,550 reduces the production of cytokines, which are proteins that mediate inflammation and immune responses. This leads to a reduction in inflammation and joint damage in patients with rheumatoid arthritis.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have several biochemical and physiological effects. It reduces the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in the blood and synovial fluid of patients with rheumatoid arthritis. It also reduces the number of activated T cells and B cells, which are immune cells that play a critical role in autoimmune diseases.

Advantages and Limitations for Lab Experiments

CP-690,550 has several advantages as a research tool. It is a potent and selective inhibitor of JAKs, which makes it a valuable tool for studying the role of JAKs in immune cell signaling. It also has good bioavailability and pharmacokinetics, which makes it suitable for in vivo studies. However, CP-690,550 has some limitations as a research tool. It is a relatively new compound, and its long-term effects on the immune system are not well understood. In addition, it is expensive and may not be accessible to all researchers.

Future Directions

There are several future directions for research on CP-690,550. One area of interest is the development of more selective JAK inhibitors that target specific JAK isoforms. This could lead to improved efficacy and reduced side effects. Another area of interest is the study of CP-690,550 in combination with other drugs, such as biologics and DMARDs, for the treatment of autoimmune diseases. Finally, there is a need for long-term studies to assess the safety and efficacy of CP-690,550 in patients with autoimmune diseases.

Synthesis Methods

The synthesis of CP-690,550 involves several steps, starting from 2-chlorophenol and 4-chloro-3,5-difluoroaniline. The reaction proceeds through the formation of an intermediate, which is then treated with chlorosulfonic acid to produce the final product. The synthesis of CP-690,550 is a complex process that requires careful control of reaction conditions and purification steps.

Scientific Research Applications

CP-690,550 has been extensively studied for its therapeutic potential in various autoimmune diseases. It has been shown to be effective in reducing inflammation and joint damage in patients with rheumatoid arthritis. In addition, CP-690,550 has also been studied for its potential use in the treatment of psoriasis, inflammatory bowel disease, and multiple sclerosis.

properties

IUPAC Name

(2-chlorophenyl) N-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]sulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F2N2O5S/c15-11-3-1-2-4-12(11)25-26(22,23)20-13(21)19-9-5-7-10(8-6-9)24-14(16,17)18/h1-8H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQQGLRCVUPMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OS(=O)(=O)NC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.